

N1-Azido-spermine trihydrochloride CAS number and molecular structure

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Compound of Interest

Compound Name: *N1-Azido-spermine trihydrochloride*

Cat. No.: *B12392059*

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An In-depth Technical Guide to N1-Azido-spermine trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **N1-Azido-spermine trihydrochloride**, a specialized chemical tool for bioconjugation. It covers the core chemical properties, detailed experimental protocols for its application in click chemistry, and the biological context of its parent molecule, spermine.

Core Compound Information

N1-Azido-spermine trihydrochloride is a derivative of spermine, an endogenous polyamine. The key modification is the introduction of a terminal azide ($-N_3$) group, which makes it a valuable reagent for "click chemistry." This functional group allows for the covalent ligation of N1-Azido-spermine to molecules containing an alkyne group, enabling applications such as the development of Antibody-Drug Conjugates (ADCs), fluorescent labeling, and the synthesis of complex molecular probes.

Chemical Structure and Properties

The molecular structure consists of the classic spermine backbone with an azido group at the N1 position. The trihydrochloride salt form enhances the compound's stability and solubility in

aqueous solutions.

Key Identifiers and Properties:

Property	Value	Reference
CAS Number	1823475-98-4	[1] [2] [3]
Molecular Formula	C ₁₀ H ₂₇ Cl ₃ N ₆	[1]
Molecular Weight	337.72 g/mol	[1]
Appearance	White to off-white solid	[1]
Synonyms	Spermine(HHHN3) trihydrochloride, N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine trihydrochloride	[1] [3]
SMILES	[N-]= [N+]=NCCCNCCCCNCCCN.Cl .Cl.Cl	[1]
Storage (Solid)	4°C, sealed from moisture	[1]
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month	[1]

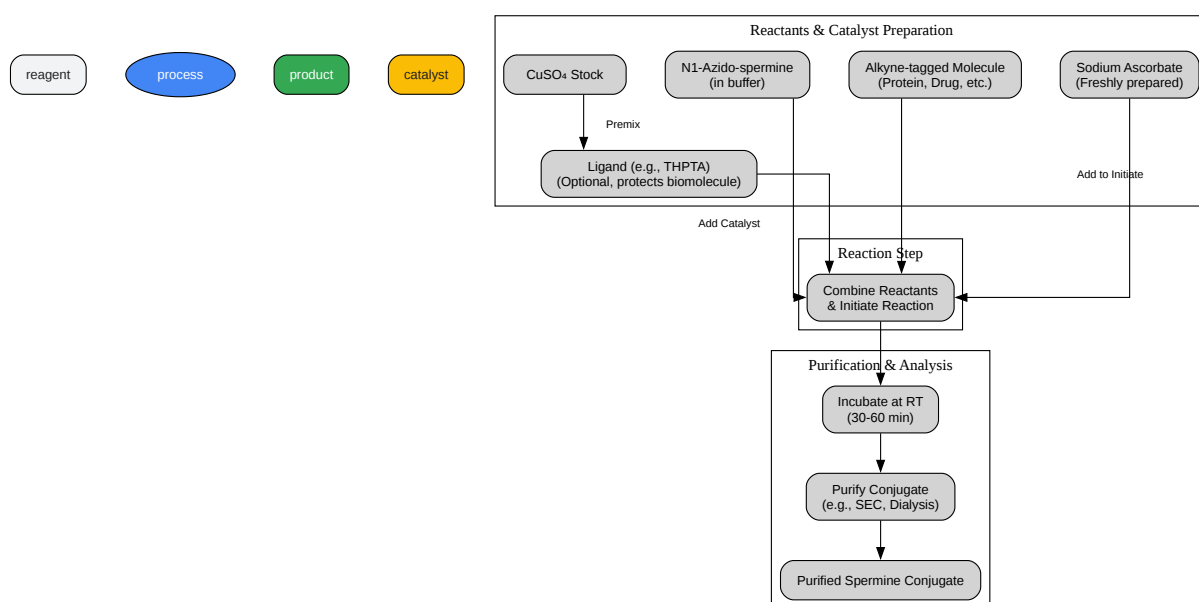
Primary Applications: Click Chemistry

N1-Azido-spermine trihydrochloride is primarily used as an azide-containing building block in two major types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[\[1\]](#)[\[3\]](#)[\[4\]](#) These reactions are favored in drug development and chemical biology for their high efficiency, specificity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly reliable reaction that joins an azide (like N1-Azido-spermine) with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. The reaction requires a copper(I)

catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO_4) and a reducing agent (e.g., sodium ascorbate).^{[3][5]}

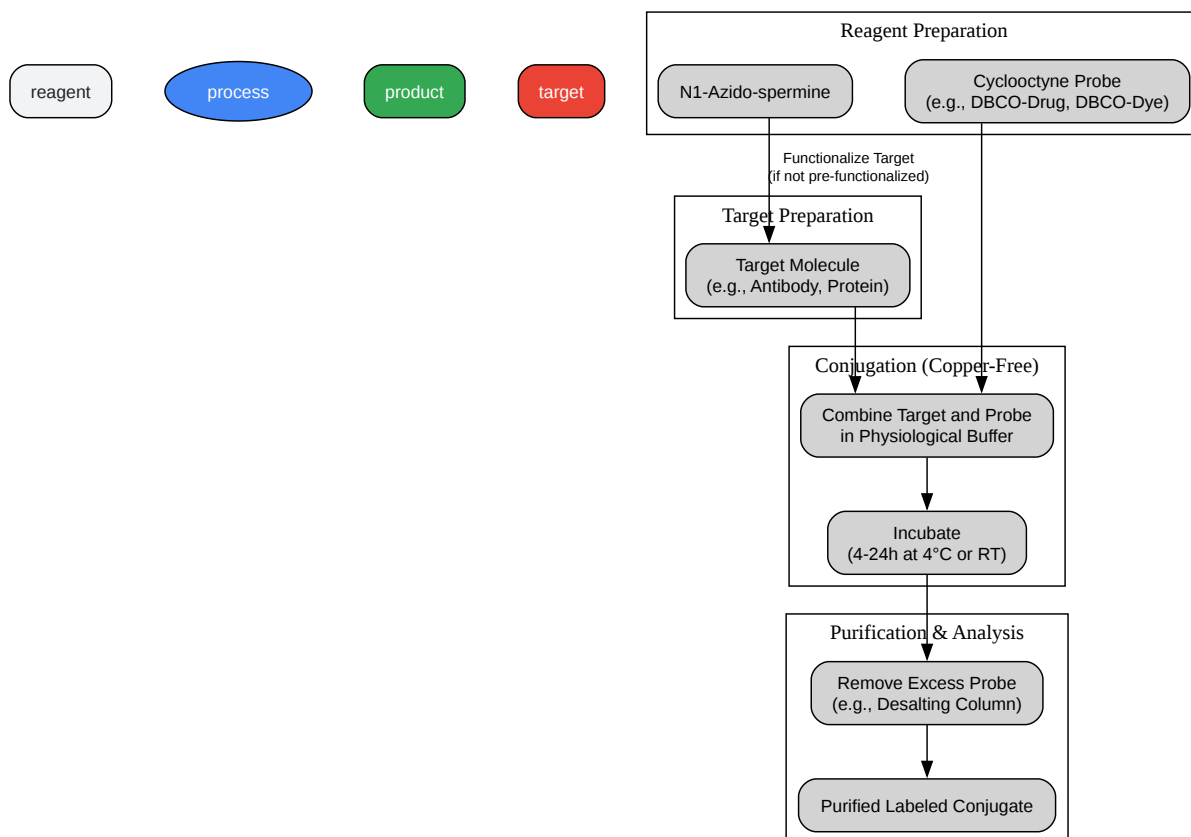


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General workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it highly suitable for use in living systems where copper toxicity is a concern.^[6] The reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.^{[6][7]}



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General workflow for a SPAAC reaction.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, reaction times, and purification methods based on the specific molecules involved.

General Protocol for CuAAC Bioconjugation

This protocol is adapted for labeling a biomolecule functionalized with a terminal alkyne.

Materials:

- **N1-Azido-spermine trihydrochloride**
- Alkyne-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Ligand stock solution (e.g., 50 mM THPTA in water) - optional, but recommended for biomolecules
- Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared)

Procedure:[\[3\]](#)[\[8\]](#)

- In a microcentrifuge tube, prepare the reaction mixture by combining the alkyne-functionalized biomolecule and **N1-Azido-spermine trihydrochloride**. A 2 to 10-fold molar excess of the azide is typically used.
- (Optional) Prepare a catalyst premix by combining the CuSO_4 stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.
- Add the catalyst premix to the reaction tube to achieve a final copper concentration of 50-250 μM .
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

- Gently mix the solution by inverting the tube or using a rotator. Avoid vigorous vortexing, which can denature proteins.
- Allow the reaction to proceed at room temperature for 30 to 60 minutes. Monitor progress by an appropriate method (e.g., LC-MS, SDS-PAGE).
- Once complete, purify the resulting conjugate from excess reagents and catalyst using a method suitable for the biomolecule, such as size exclusion chromatography (SEC), dialysis, or precipitation.

General Protocol for SPAAC Labeling of Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display an azide group, using a DBCO-functionalized fluorescent dye as the reaction partner. The roles of azide and alkyne are reversed here, but the principle is identical. N1-Azido-spermine could be conjugated to a probe first, which is then reacted with a cyclooctyne-labeled biomolecule.

Materials:

- Cells metabolically labeled with an azide (e.g., using Ac₄ManNAz)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Cyclooctyne-functionalized probe (e.g., DBCO-AF488) dissolved in DMSO
- Fixative solution (e.g., 4% paraformaldehyde) - for fixed-cell imaging

Procedure:[\[9\]](#)

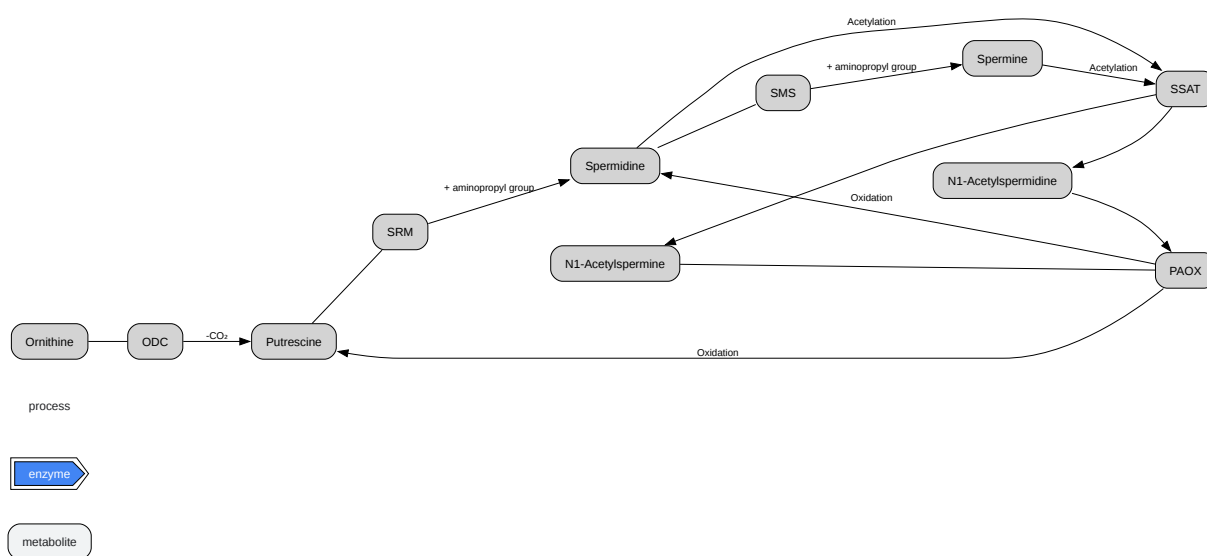
- Culture cells that have incorporated azido-sugars into their surface glycans.
- Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugars.

- Prepare the labeling solution by diluting the DBCO-functionalized probe in cell culture medium or PBS to the desired final concentration (typically 10-50 μ M).
- Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C for live-cell imaging or at room temperature.
- Wash the cells three times with PBS to remove the unreacted probe.
- The cells are now labeled. For live-cell imaging, add fresh medium and proceed to microscopy. For fixed-cell analysis, fix the cells with 4% paraformaldehyde for 15 minutes, wash again with PBS, and then mount for imaging.

Background: The Polyamine Metabolic Pathway

To appreciate the structural basis of N1-Azido-spermine, it is useful to understand the biological role of its parent molecule, spermine. Spermine is a ubiquitous polyamine synthesized in cells from its precursor, spermidine. Polyamines are critical for numerous cellular processes, including cell growth, proliferation, and the regulation of gene expression. The intracellular concentration of polyamines is tightly controlled by a complex network of biosynthetic and catabolic enzymes.

The key regulatory enzyme in polyamine catabolism is Spermidine/Spermine N1-Acetyltransferase (SSAT). SSAT acetylates spermine and spermidine, marking them for either export from the cell or degradation by polyamine oxidase.^{[10][11]}



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Simplified diagram of the polyamine metabolic pathway.

N1-Azido-spermine trihydrochloride leverages this biologically relevant scaffold as a foundation for a powerful chemical tool, enabling researchers to conjugate the unique

polyamine structure to a wide array of targets for therapeutic and diagnostic development.

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